molecular formula C16H28O2 B14733427 Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate CAS No. 6316-56-9

Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate

Cat. No.: B14733427
CAS No.: 6316-56-9
M. Wt: 252.39 g/mol
InChI Key: WLHQEBQUYJNYRS-UHFFFAOYSA-N
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Description

Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate is an organic compound with a complex structure that includes a butan-2-yl group and a cyclohex-2-en-1-yl group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate typically involves esterification reactions. One common method is the reaction of butan-2-ol with 6-(cyclohex-2-en-1-yl)hexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The cyclohex-2-en-1-yl group may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-sec-Butyl-2-cyclohexen-1-ol: Similar in structure but with a hydroxyl group instead of an ester group.

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Contains a butenone group instead of a hexanoate backbone.

Uniqueness

Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate is unique due to its combination of a butan-2-yl group and a cyclohex-2-en-1-yl group attached to a hexanoate backbone. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6316-56-9

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

butan-2-yl 6-cyclohex-2-en-1-ylhexanoate

InChI

InChI=1S/C16H28O2/c1-3-14(2)18-16(17)13-9-5-8-12-15-10-6-4-7-11-15/h6,10,14-15H,3-5,7-9,11-13H2,1-2H3

InChI Key

WLHQEBQUYJNYRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCCCCC1CCCC=C1

Origin of Product

United States

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